![molecular formula C13H10Cl3N2P B14370214 N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride CAS No. 94456-90-3](/img/structure/B14370214.png)
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride is an organophosphorus compound characterized by the presence of a phosphorimidic trichloride group attached to a phenyl(phenylimino)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride typically involves the reaction of phenylamine with phosphorus trichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PhNH}_2 + \text{PCl}_3 \rightarrow \text{this compound} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of the product and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and continuous monitoring ensures the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Phenylamine: A primary amine with a similar phenyl group but lacking the phosphorimidic trichloride moiety.
Phosphorus Trichloride: A simple phosphorus compound used as a reagent in the synthesis of organophosphorus compounds.
Phenylimino Compounds: Compounds containing the phenylimino group, which share some structural similarities.
Uniqueness
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride is unique due to the combination of the phenyl(phenylimino)methyl group with the phosphorimidic trichloride moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
94456-90-3 |
|---|---|
Fórmula molecular |
C13H10Cl3N2P |
Peso molecular |
331.6 g/mol |
Nombre IUPAC |
N'-phenyl-N-(trichloro-λ5-phosphanylidene)benzenecarboximidamide |
InChI |
InChI=1S/C13H10Cl3N2P/c14-19(15,16)18-13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
AUHCTQOLRRRZPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=P(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
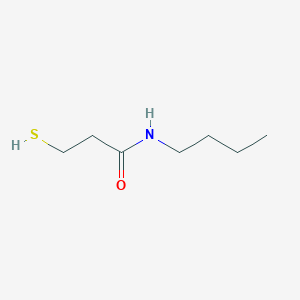

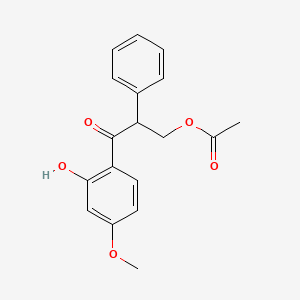
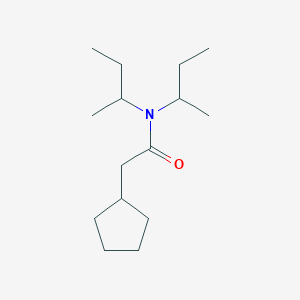
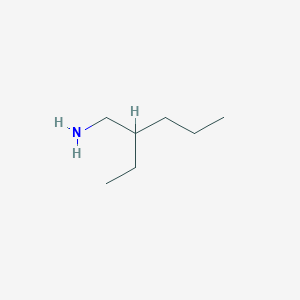

![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
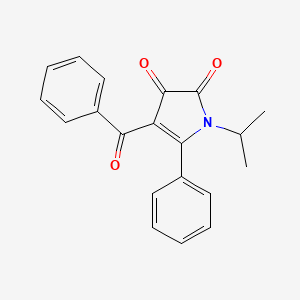


![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
